Home > Products > Screening Compounds P6417 > salvinorin B 2-methoxyethoxymethyl ether
salvinorin B 2-methoxyethoxymethyl ether -

salvinorin B 2-methoxyethoxymethyl ether

Catalog Number: EVT-10984936
CAS Number:
Molecular Formula: C25H34O9
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Salvinorin B 2-methoxyethoxymethyl ether is a semi-synthetic analogue of salvinorin A, derived from the plant Salvia divinorum. This compound has garnered interest due to its enhanced affinity and potency at the kappa-opioid receptor, which is associated with various physiological effects, including analgesia and altered consciousness. Salvinorin B 2-methoxyethoxymethyl ether exhibits a significantly longer duration of action—approximately 2 to 3 hours—compared to the less than 30 minutes observed for salvinorin A. This extended effect makes it a valuable subject for scientific research in pharmacology and neuroscience .

Source

Salvinorin B 2-methoxyethoxymethyl ether is synthesized from salvinorin B, which is extracted from the leaves of Salvia divinorum. The extraction and purification processes involve chromatographic techniques that isolate salvinorin B from other compounds present in the plant material .

Classification

The compound is classified as a kappa-opioid receptor agonist, which places it within a broader category of psychoactive substances that interact with opioid receptors in the brain. Its structural modifications compared to salvinorin A enhance its pharmacological properties, making it a subject of interest for potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of salvinorin B 2-methoxyethoxymethyl ether involves several key steps:

  1. Starting Material: The process begins with salvinorin B, which serves as the precursor.
  2. Methoxymethylation: The primary synthetic route includes methoxymethylation using methoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction introduces the methoxymethyl group at the appropriate position on the salvinorin B structure .
  3. Purification: Following synthesis, the product is purified through techniques such as high-performance liquid chromatography to ensure high purity (>99%) for subsequent biological evaluations .

Technical Details

The reaction conditions typically require careful control of temperature and reaction time to optimize yield and minimize side reactions. The choice of base and solvent can significantly influence the outcome of the methoxymethylation step, necessitating optimization based on experimental observations .

Molecular Structure Analysis

Structure

The molecular formula for salvinorin B 2-methoxyethoxymethyl ether is C23_{23}H30_{30}O8_8, with a molar mass of approximately 434.485 g/mol. The compound features a complex structure characterized by multiple chiral centers and functional groups that contribute to its biological activity.

Structural Data

  • InChI: InChI=1S/C25H34O9/c1-24-7-5-16-23(28)34-19(15-6-8-31-13-15)12-25(16,2)21(24)20(26)18(11-17(24)22(27)30-4)33-14-32-10-9-29-3/h6,8,13,16-19,21H,5,7,9-12,14H2,1-4H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1.
  • SMILES: C[C@@]12CC[C@H]3C(=O)OC@@HC4=COC=C4.
Chemical Reactions Analysis

Salvinorin B 2-methoxyethoxymethyl ether can undergo several chemical reactions:

  1. Oxidation: This can be performed using oxidizing agents like potassium permanganate to modify functional groups within the molecule.
  2. Reduction: Reduction reactions can be carried out using lithium aluminum hydride or similar reducing agents to alter specific functional groups.
  3. Substitution: Nucleophilic substitution reactions may occur with reagents such as sodium methoxide, allowing for further derivatization of the compound .

These reactions are crucial for exploring structure-activity relationships and developing new derivatives with enhanced pharmacological properties.

Mechanism of Action

Salvinorin B 2-methoxyethoxymethyl ether primarily exerts its effects through binding to the kappa-opioid receptor. Upon binding, it activates G-protein coupled pathways that lead to various physiological responses:

  1. Agonistic Activity: The compound acts as a potent agonist at kappa-opioid receptors, leading to analgesic effects.
  2. Signal Transduction: Activation of these receptors initiates downstream signaling cascades that can influence pain perception and mood regulation.
  3. Comparative Potency: Salvinorin B 2-methoxyethoxymethyl ether demonstrates higher potency compared to salvinorin A due to its structural modifications that enhance receptor binding affinity .
Physical and Chemical Properties Analysis

Physical Properties

Salvinorin B 2-methoxyethoxymethyl ether is typically presented as a solid at room temperature with specific melting points depending on purity and crystallization conditions.

Chemical Properties

The compound's stability under various pH conditions and its solubility in organic solvents are critical for its application in biological studies. Its increased stability compared to salvinorin A makes it suitable for extended experimental use .

Relevant Data

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Exhibits improved metabolic stability due to structural modifications that resist enzymatic degradation .
Applications

Salvinorin B 2-methoxyethoxymethyl ether has several scientific applications:

  1. Pharmacological Research: It is used to study kappa-opioid receptor mechanisms and their implications in pain management and addiction therapies.
  2. Neuroscience Studies: Investigations into its effects on mood regulation and anxiety disorders are ongoing.
  3. Therapeutic Potential: Research is being conducted on its potential use in treating neurological disorders due to its unique pharmacological profile .
Molecular Design and Structure-Activity Relationship Studies of Salvinorin B 2-Methoxyethoxymethyl Ether

Rationale for C-2 Alkoxymethyl Ether Modifications

Metabolic Stabilization Strategies via Ester-to-Ether Conversion

The inherent metabolic instability of salvinorin A stems from rapid esterase-mediated hydrolysis of its C-2 acetate group, yielding the low-affinity metabolite salvinorin B. This deacetylation drastically reduces κ-opioid receptor (KOR) affinity (Ki shifts from 1.3 nM to >1000 nM) and shortens in vivo duration to <30 minutes. The 2-methoxyethoxymethyl ether modification replaces this labile ester with a chemically stable ether bond, rendering the compound resistant to esterase activity. This strategy preserves KOR binding while extending duration of action, as demonstrated by the >2–3 hour in vivo activity of the methoxymethyl analog compared to salvinorin A [3]. The ether linkage eliminates hydrolytic degradation, addressing a critical limitation in natural salvinorin pharmacology [1] [3].

Role of Alkoxy Chain Length in κ-Opioid Receptor Affinity Optimization

Alkoxy chain length directly modulates KOR affinity, as evidenced by systematic SAR studies. The methoxymethyl (MOM) ether (Ki = 0.73 nM) exhibits ~2-fold higher affinity than salvinorin A (Ki = 1.3 nM), while the ethoxymethyl (EOM) ether further enhances potency (Ki = 0.60 nM). Extending the chain to larger groups (e.g., propyl or allyl) reduces affinity dramatically, as seen with 10a (Ki = 301 nM) and 12a (Ki = 48 nM). The 2-methoxyethoxymethyl ether represents an intermediate chain length, hypothesized to balance steric bulk and hydrophobic interactions within the KOR binding pocket. Optimal chains (methoxy to ethoxy) maintain sub-nanomolar affinity, while longer or branched chains disrupt ligand-receptor complementarity [1] [3].

Table 1: Impact of C-2 Substituents on KOR Binding Affinity

CompoundC-2 SubstituentKi (nM) ± SEMRelative Affinity vs. SalA
Salvinorin A-OC(O)CH₃1.3 ± 0.51.0x
Salvinorin B-OH>1000<0.001x
2-Methoxymethyl (MOM)-OCH₂OCH₃0.73 ± 0.06~1.8x
2-Ethoxymethyl (EOM)-OCH₂OCH₂CH₃0.60*~2.2x
2-Allyl-CH₂CH=CH₂48 ± 6~0.03x
2-Ethyl-CH₂CH₃301 ± 24~0.004x

Data synthesized from [1] [3]; *EOM Ki from independent studies

Comparative Analysis of Methoxyethoxymethyl vs. Ethoxymethyl/Methoxymethyl Ethers

The 2-methoxyethoxymethyl ether (–OCH₂OCH₂CH₂OCH₃) introduces an oxygen atom into the alkyl chain, creating a hybrid of methoxymethyl and ethoxymethyl motifs. While explicit Ki data for this specific analog is limited in the provided literature, inferences can be drawn:

  • Methoxyethoxymethyl vs. Methoxymethyl: The added ethylene oxide spacer may enhance hydrogen bonding potential or water solubility but risks increasing steric clash. MOM’s compact size maximizes hydrophobic contacts, yielding Ki = 0.73 nM [1].
  • Methoxyethoxymethyl vs. Ethoxymethyl: EOM’s ethyl group provides optimal lipophilicity for KOR penetration (Ki = 0.60 nM) [3]. The methoxyethoxymethyl chain may reduce affinity if its polarity disrupts hydrophobic pocket interactions.Chain flexibility is critical; rigid or polar linkers (e.g., 14a/b with –CH₂CH₂OCH₂CH₂I) show reduced affinity (Ki = 108–316 nM), suggesting methoxyethoxymethyl must balance flexibility and polarity to avoid affinity loss [1].

Three-Dimensional Conformational Requirements for KOR Engagement

Stereochemical Constraints at C-2 and C-8 Positions

C-2 alkyl/alkoxy substitutions must adopt a β-orientation to avoid steric clashes with the C-5 carboxyl methyl ester and C-9/C-10 angular methyl groups. X-ray crystallography confirms that β-configured methyl (9a) or methoxymethyl groups align optimally within the KOR binding cleft. Epimerization at C-8 during synthesis (e.g., via strong bases like LDA) produces inactive isomers, as the unnatural 8-epimer disrupts the tricyclic core geometry. NaH-mediated alkylation uniquely preserves the natural C-8 stereochemistry, enabling synthesis of active β-C-2 analogs like 9a (Ki = 4.7 nM). Molecular modeling shows α-substitutions would project into axial methyl groups, explaining their absence in active compounds [1] [3].

Impact of Furan Ring Orientation on Binding Pocket Complementarity

The furan ring’s orientation is essential for engaging Asp138 in the KOR binding pocket through water-mediated hydrogen bonds. Crystallographic studies of salvinorin B methoxymethyl ether reveal near-identical furan positioning to salvinorin A, facilitating conserved interactions with transmembrane residues. Modifications perturbing furan planarity or electron density (e.g., furanyl appendages in bivalent ligands) weaken affinity. The furan’s 3D orientation relative to the decalin core is rigidified by the C-1 carbonyl and C-2 alkoxy group; modifications here alter the dihedral angle between rings, reducing complementarity with the KOR’s hydrophobic subpocket [3] [4].

Table 2: Structural Features Governing KOR Complementarity

Structural ElementConformational RequirementEffect of Deviation
C-2 Substituentβ-orientationα-face blocked by C-5/C-9 methyls; activity loss
C-8 ConfigurationNatural (S) epimer8-epimer reduces core rigidity; affinity abolished
Furan RingCoplanar with decalin coreDisrupted Asp138 interaction; Ki increases >100-fold
C-1 CarbonylHydrogen-bond acceptorLoss of key binding site contact; efficacy reduction

Bivalent Ligand Design Strategies

Linker Length Optimization for Allosteric Pocket Access

Bivalent ligands tether a C-2-modified salvinorin to a furanyl appendage targeting KOR’s secondary (allosteric) site. Optimal linker length is critical:

  • Short linkers (<5 atoms; e.g., 13a/b with –(CH₂)₄–) cannot span the ~15–20 Å distance between orthosteric and allosteric sites, showing Ki >1000 nM [1].
  • Extended linkers (e.g., 14a/b with –CH₂CH₂OCH₂CH₂–) partially restore affinity (Ki = 108–316 nM) but remain suboptimal due to flexibility and poor spatial alignment.Ideal linkers require rigidity and length matching KOR’s inter-site distance. The methoxyethoxymethyl group (–CH₂OCH₂CH₂OCH₃) could serve as a semi-rigid linker prototype but has not been tested in bivalent contexts [1].

Challenges in Furanyl Appendage Design for Asp138 Interaction

Appending furans via C-2 linkers often disrupts their orientation, preventing productive engagement with Asp138. Compound 12a (C-2 allyl) retains affinity (Ki = 48 nM) as its terminal alkene minimally perturbs furan positioning. In contrast, bulkier furanyl modifications (e.g., 13a/b) abolish binding due to furan misalignment. Computational modeling indicates that linkers must position the secondary furan to form hydrogen bonds with Asn120 or Tyr119 in the allosteric site without displacing the primary furan from Asp138. This dual-engagement remains synthetically unrealized, highlighting a key design hurdle [1] [4].

Properties

Product Name

salvinorin B 2-methoxyethoxymethyl ether

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-(2-methoxyethoxymethoxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C25H34O9/c1-24-7-5-16-23(28)34-19(15-6-8-31-13-15)12-25(16,2)21(24)20(26)18(11-17(24)22(27)30-4)33-14-32-10-9-29-3/h6,8,13,16-19,21H,5,7,9-12,14H2,1-4H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1

InChI Key

PIISJSXOJJEJHX-BYDLNXCSSA-N

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOCCOC)C)C4=COC=C4

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOCCOC)C)C4=COC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.